molecular formula C16H14O B1671007 1,3-Diphenyl-2-buten-1-one CAS No. 495-45-4

1,3-Diphenyl-2-buten-1-one

Cat. No. B1671007
CAS RN: 495-45-4
M. Wt: 222.28 g/mol
InChI Key: PLELHVCQAULGBH-OUKQBFOZSA-N
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Description

1,3-Diphenyl-2-buten-1-one, also known as 2-Buten-1-one, 1,3-diphenyl-, is an aromatic ketone. It has a molecular formula of C16H14O and a molecular weight of 222.2818 . It is also known by other names such as Chalcone, β-methyl-, β-Methylchalcone, and Dypnone .


Synthesis Analysis

Chalcones, including 1,3-Diphenyl-2-buten-1-one, are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . The chalcone core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system .


Molecular Structure Analysis

The molecular structure of 1,3-Diphenyl-2-buten-1-one consists of two phenyl groups (C6H5) attached to a 2-buten-1-one group (C4H4O). The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Chalcones are structurally one of the most diverse groups of flavonoids and easily allow to cyclize forming flavonoid structure which is an isomeric key step for the skeletal modification of chalcones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Diphenyl-2-buten-1-one include a molecular weight of 222.2818 and a molecular formula of C16H14O .

Scientific Research Applications

Sterically Encumbered Systems for Low-coordinate Phosphorus Centers

Research has explored sterically demanding ligands for synthesizing compounds with low-coordinate phosphorus centers. These studies are foundational for developing novel materials with unique chemical properties, potentially applicable in catalysis and materials science (Shah et al., 2000).

Synthesis of Phenylseleno-buten-ynes

The hydroselenation of butadiynes with sodium phenylselenolate has been studied, leading to regio-, stereo-, and chemoselective formation of phenylseleno-buten-ynes. This research could have implications for synthesizing organoselenium compounds with potential applications in organic synthesis and pharmaceutical chemistry (Dabdoub et al., 2001).

Engineering of Self-Assembling Diphenylalanine Analogues

Diphenylalanine analogues form ordered assemblies with remarkable mechanical, optical, and semiconductive properties. These findings are significant for developing materials for energy storage, biosensing, drug delivery, and artificial photosynthesis (Pellach et al., 2016).

Novel Emission Properties of Copper and Nickel Complexes

Studies on copper and nickel complexes containing specific ligands have revealed unique emission properties. These complexes could be used in the development of luminescent materials and organic light-emitting diodes (OLEDs), indicating potential applications in optoelectronics and display technologies (Kuang et al., 2002).

High Solid-state Luminescence Efficiency

Research on distyrylbenzene derivatives with substituent phenyl groups has shown high solid-state emission intensity. This work contributes to the development of OLEDs with enhanced performance, highlighting the role of molecular engineering in improving the efficiency of light-emitting materials (Xie et al., 2005).

Safety And Hazards

When handling 1,3-Diphenyl-2-buten-1-one, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

In the near future, it is expected that chalcone-based PTP-1B inhibitors, including 1,3-Diphenyl-2-buten-1-one, will open new avenues of diabetotherapeutics .

properties

IUPAC Name

(E)-1,3-diphenylbut-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-12H,1H3/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLELHVCQAULGBH-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=CC=C1)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020715
Record name (2E)-1,3-Diphenyl-2-buten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diphenyl-2-buten-1-one

CAS RN

22573-24-6, 495-45-4
Record name Dypnone, E-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022573246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dypnone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2063
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-1,3-Diphenyl-2-buten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-methylchalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.093
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DYPNONE, (E)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
JM Domagala, RD Bach - Journal of the American Chemical …, 1978 - ACS Publications
(4) J.-M. Lehn and G. Wlpff, J. Am. Chem. Soc., 98, 7498 (1976).(5). T. Kalff and E. Flavinga, Reel. Trav. Chim., Pays-Bas, 81, 282 (1962).(6) Unpublishedresults of NH Andersen and AD …
Number of citations: 27 pubs.acs.org
JM Domagala, RD Bach - The Journal of Organic Chemistry, 1979 - ACS Publications
Ph/(£)-l dypnone oxides 2 and 3. This would be highly desirable since it is not always a trivial matter to determine the absolute configuration of such acid-and base-sensitive molecules. …
Number of citations: 24 pubs.acs.org
LM Potikha, AR Turelik, VA Kovtunenko - Chemistry of heterocyclic …, 2009 - Springer
Bromination of 1,3-bis(aryl)-2-buten-1-ones by N-bromosuccinimide in anhydrous carbon tetrachloride gives Z-1,3-bis(aryl)-4-bromo-2-buten-1-ones. The effect of the nature of …
Number of citations: 11 link.springer.com
LM Potikha, VA Kovtunenko, AV Turov… - Chemistry of …, 2009 - Springer
The direction of the reaction of 4-bromo-1,3-diphenyl-2-buten-1-one (γ-bromodypnone) with hydrazines depends on the nature of the substituent they contain. Reaction with 1-…
Number of citations: 6 link.springer.com
LM Potikha, AV Turov, VA Kovtunenko - Chemistry of Heterocyclic …, 2008 - Springer
The reaction of 4-bromo-1,3-diphenyl-2-buten-1-one with thiourea or N,N′-diphenylthiourea gives 2-(2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-4-yl)-and 2-[3,4-diphenyl-2-(…
Number of citations: 3 link.springer.com
ЛМ Потиха, ВА Ковтуненко, АВ Туров… - Chemistry of …, 2022 - hgs.osi.lv
The direction of the reaction of 4-bromo-1, 3-diphenyl-2-buten-1-one (γ-bromodypnone) with hydrazines depends on the nature of the substituent they contain. Reaction with 1-…
Number of citations: 3 hgs.osi.lv
ЛМ Потиха, АВ Туров, ВА Ковтуненко - Chemistry of Heterocyclic …, 2022 - hgs.osi.lv
The reaction of 4-bromo-1, 3-diphenyl-2-buten-1-one with thiourea or N, N’-diphenylthiourea gives 2-(2-amino-4-phenyl-4, 5-dihydro-1, 3-thiazol-4-yl)-and 2-[3, 4-diphenyl-2-(…
Number of citations: 3 hgs.osi.lv
LM Potikha, AR Turelyk, VA Kovtunenko… - Chemistry of …, 2010 - Springer
(Z)-4-Bromo-1,3-di(2-thienyl)-2-buten-1-one was obtained by the bromination of 1,3-di(2-thienyl)-2-buten-1-one by NBS in anhydrous CCl 4 . The starting butanone was obtained by the …
Number of citations: 5 link.springer.com
RD Bach, JM Domagala - The Journal of Organic Chemistry, 1984 - ACS Publications
Lewis acid catalyzed 1, 2-benzoyl migration in (£)-and (Z)-1, 3-diphenyl-2-buten-1-one oxides (dypnone oxides) is a concerted process that occurs with inversion of configuration at the …
Number of citations: 32 pubs.acs.org
M Niederberger, G Garnweitner - MRS Online Proceedings Library …, 2005 - cambridge.org
Solvothermal reaction of a mixture of metallic barium and titanium isopropoxide in acetophenone leads to the formation of barium titanate nanocrystals. XRD measurements prove the …
Number of citations: 18 www.cambridge.org

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